
2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-” is an organic compound with the molecular formula C12H15NO3 . It is a derivative of 2-Pyrrolidinone, which is a five-membered lactam and is the simplest γ-lactam .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-” includes a pyrrolidinone ring with a 3,4-dimethoxyphenyl group attached to it . The pyrrolidine ring is a five-membered nitrogen heterocycle .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolidine derivatives have been investigated for their antimicrobial properties. In particular, 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone has shown promise as an antibacterial agent against certain pathogens. Researchers have identified its inhibitory effects on bacterial growth, making it a potential candidate for combating infections .
Antiviral Potential
The compound’s antiviral activity is another exciting area of study. It has demonstrated effectiveness against specific viruses, although further research is needed to fully understand its mechanism of action and potential clinical applications .
Anticancer Properties
4-(3,4-dimethoxyphenyl)-2-pyrrolidinone: exhibits antitumor activity, particularly against lung cancer and central nervous system (CNS) cancer cells. Its growth inhibition percentages against these cancer types are noteworthy .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory properties, which could be valuable in managing inflammatory conditions .
Cholinesterase Inhibition
Cholinesterase inhibitors are essential in treating neurodegenerative disorders such as Alzheimer’s disease. Some pyrrolidine derivatives, including 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone , exhibit cholinesterase inhibition, potentially contributing to cognitive health .
Carbonic Anhydrase Inhibition
Carbonic anhydrase enzymes are involved in maintaining acid-base balance and fluid secretion. Inhibition of these enzymes has therapeutic implications. Preliminary studies suggest that this compound may act as a carbonic anhydrase inhibitor .
Safety and Hazards
Direcciones Futuras
The future directions for “2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-” and other pyrrolidine derivatives are promising. They are versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . Their key roles in pharmacotherapy make them a significant area of interest in drug research and development .
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-4-3-8(5-11(10)16-2)9-6-12(14)13-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRKFSJWVCILHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

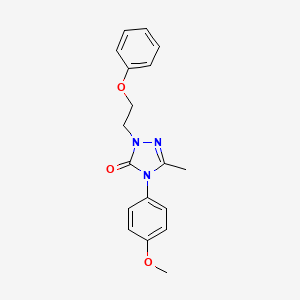

![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2668604.png)
![2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide](/img/structure/B2668605.png)

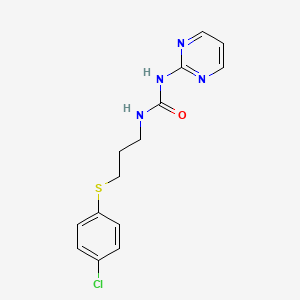
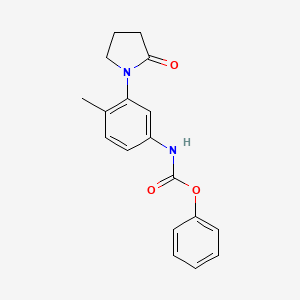
![1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2668610.png)
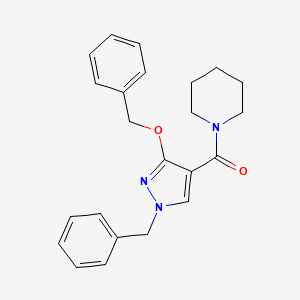
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2668612.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2668622.png)
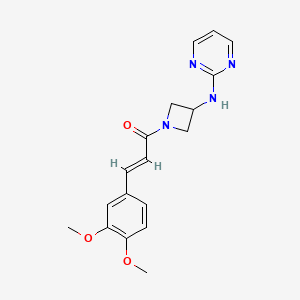
![3,4-dimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2668624.png)